15-Keto Latanoprost Acid

説明

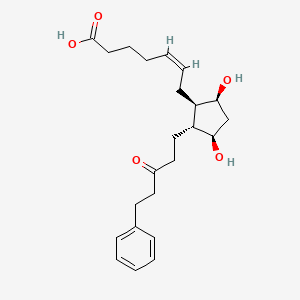

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFISZERSIOETNK-LYTHEMCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857910 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369585-22-8 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 15-Keto Latanoprost Acid from Latanoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 15-Keto Latanoprost (B1674536) Acid, a significant metabolite and degradation product of the prostaglandin (B15479496) F2α analog, latanoprost. The synthesis is a two-step process involving the selective oxidation of the C-15 hydroxyl group of latanoprost to form the intermediate, 15-Keto Latanoprost, followed by the hydrolysis of its isopropyl ester to yield the final acidic product. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and relevant chemical transformations. The methodologies described are based on established chemical principles for the oxidation of secondary alcohols and ester hydrolysis, adapted for the specific substrate of latanoprost.

Introduction

Latanoprost is a widely prescribed medication for the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] One of the key metabolic and degradation pathways of latanoprost involves the oxidation of the secondary alcohol at the C-15 position to a ketone, forming 15-Keto Latanoprost.[2][3] This metabolite can be further hydrolyzed to 15-Keto Latanoprost Acid. The presence of these keto-derivatives is of interest in stability studies, impurity profiling, and for further pharmacological evaluation.

This guide outlines a reliable laboratory-scale synthesis of this compound from latanoprost, providing detailed experimental procedures that can be adapted by researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Synthetic Pathway Overview

The conversion of latanoprost to this compound is achieved in two sequential reaction steps:

-

Oxidation: The selective oxidation of the C-15 secondary alcohol of latanoprost to a ketone.

-

Hydrolysis: The saponification of the isopropyl ester of the resulting 15-Keto Latanoprost to the corresponding carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 15-Keto Latanoprost via Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4] It is well-suited for complex molecules with sensitive functional groups, such as latanoprost.

Materials:

-

Latanoprost

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve latanoprost (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

To the stirred solution, add Dess-Martin Periodinane (1.5 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 15-Keto Latanoprost.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Step 2: Synthesis of this compound via Ester Hydrolysis

The hydrolysis of the isopropyl ester to the carboxylic acid can be achieved under basic conditions.

Materials:

-

15-Keto Latanoprost

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the purified 15-Keto Latanoprost (1 equivalent) in a mixture of THF and MeOH (e.g., 3:1 v/v).

-

Cool the solution in an ice bath and add 1 M NaOH solution (2-3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by preparative HPLC.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Latanoprost | C₂₆H₄₀O₅ | 432.60 |

| 15-Keto Latanoprost | C₂₆H₃₈O₅ | 430.58[5] |

| This compound | C₂₃H₃₂O₅ | 388.50[6] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Expected Yield |

| 1 | Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | Room Temperature | 1-3 hours | 85-95% |

| 2 | Ester Hydrolysis | Sodium Hydroxide | THF/MeOH/H₂O | Room Temperature | 2-4 hours | >90% |

Note: Expected yields are based on typical outcomes for these reaction types on complex molecules and may vary depending on the specific reaction conditions and scale.

Visualization of Key Processes

The following diagrams illustrate the chemical transformation and the experimental workflow.

Conclusion

The synthesis of this compound from latanoprost is a straightforward two-step process that can be reliably performed in a laboratory setting. The use of a mild and selective oxidizing agent such as Dess-Martin periodinane ensures the efficient conversion of the C-15 secondary alcohol to a ketone with minimal side products. Subsequent basic hydrolysis of the isopropyl ester yields the desired carboxylic acid. The detailed protocols and structured data provided in this guide are intended to support researchers and professionals in the pharmaceutical sciences in the synthesis and further investigation of this important latanoprost metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - CAS - 369585-22-8 | Axios Research [axios-research.com]

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of 15-Keto Latanoprost Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto Latanoprost Acid is a key metabolite of Latanoprost Acid, the active form of the ophthalmic drug Latanoprost used in the management of glaucoma. Understanding the chemical stability and degradation pathways of this metabolite is crucial for ensuring the safety, efficacy, and quality of Latanoprost formulations. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, based on available literature and an understanding of the stability of related prostaglandin (B15479496) F2α analogs. Detailed experimental protocols for forced degradation studies and analytical methodologies for the identification of degradation products are presented. This document aims to serve as a valuable resource for researchers and professionals involved in the development and quality control of Latanoprost and related compounds.

Introduction

Latanoprost, an isopropyl ester prodrug, is a prostaglandin F2α analog that effectively reduces intraocular pressure. Upon administration, it is rapidly hydrolyzed by corneal esterases to its biologically active form, Latanoprost Acid. A significant metabolic pathway for Latanoprost Acid involves the oxidation of the 15-hydroxyl group to form this compound. While 15-Keto Latanoprost is generally considered a minor degradation product of Latanoprost itself, the stability of its acid form is a critical parameter in understanding the overall impurity profile of the drug product.[1][2]

This guide will explore the potential chemical instabilities of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It will also provide detailed experimental protocols and analytical methods to facilitate further research in this area.

Chemical Structure and Properties

-

IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid[]

-

Molecular Formula: C23H32O5[]

-

Molecular Weight: 388.51 g/mol []

Potential Degradation Pathways

Direct and comprehensive studies on the degradation pathways of this compound are limited in publicly available literature. However, based on the known degradation of Latanoprost and other prostaglandin analogs, the following pathways can be postulated.[4][5]

Hydrolysis

While this compound itself does not contain an ester group susceptible to hydrolysis in the same manner as Latanoprost, other ester-containing impurities or formulations could undergo hydrolysis. For Latanoprost, hydrolysis of the isopropyl ester to Latanoprost Acid is a primary degradation pathway, particularly under acidic and alkaline conditions.

Oxidation

The cyclopentane (B165970) ring and the side chains of prostaglandin analogs can be susceptible to oxidation. For this compound, further oxidation could potentially occur at the allylic positions or other susceptible sites on the molecule, leading to the formation of various oxidative degradation products. The presence of the keto group at the C-15 position may influence the oxidative stability of the molecule compared to Latanoprost Acid.

Photodegradation

Prostaglandin F2α analogs are known to be sensitive to light, particularly UV radiation. Exposure to light can lead to complex degradation pathways, including isomerization and the formation of various photolytic products. It is highly probable that this compound exhibits similar photosensitivity.

Isomerization

Epimerization at chiral centers and cis/trans isomerization of the double bond in the alpha chain are known degradation pathways for Latanoprost. It is plausible that this compound could also undergo similar isomerization under certain conditions, such as exposure to light or heat.

Data Presentation: Quantitative Stability Data (Hypothetical)

Due to the lack of specific quantitative stability data for this compound, the following table is presented as a hypothetical example based on typical degradation profiles of related prostaglandin analogs. This table is intended to serve as a template for researchers to populate with their own experimental data.

| Stress Condition | Parameter | Value | Putative Degradation Products |

| Acidic Hydrolysis | % Degradation (0.1 M HCl, 60°C, 24h) | 5-15% | Further side-chain cleavage products |

| Alkaline Hydrolysis | % Degradation (0.1 M NaOH, RT, 24h) | 10-25% | Epimers, rearrangement products |

| Oxidative | % Degradation (3% H2O2, RT, 24h) | 15-30% | Hydroxylated and other oxidized species |

| Thermal | % Degradation (70°C, 48h) | 5-10% | Isomers, dehydration products |

| Photolytic | % Degradation (ICH Q1B, 24h) | 20-40% | Isomers, photolytic adducts |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies, adapted from established protocols for Latanoprost.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

Forced Degradation Conditions

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours. Neutralize with 0.1 M hydrochloric acid before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for 48 hours.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

Sample Preparation for Analysis

After the specified incubation period, dilute all stressed samples, including the neutralized acidic and alkaline samples, to a final concentration of approximately 10 µg/mL with the mobile phase. Filter the samples through a 0.22 µm syringe filter before injection into the analytical system.

Analytical Methodology

A stability-indicating method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (LC-MS/MS) is the recommended approach.

Table 2: Example HPLC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive and Negative modes |

| Scan Mode | Full scan for identification, Product ion scan (MS/MS) for structural elucidation |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temp | 350°C |

Mandatory Visualizations

In-Silico Postulated Degradation Pathway of this compound

Caption: Postulated degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Experimental workflow for forced degradation studies.

Conclusion

While direct stability data for this compound is not extensively available, this guide provides a robust framework for initiating and conducting comprehensive stability studies. By adapting established protocols for Latanoprost and utilizing advanced analytical techniques, researchers can effectively investigate the degradation pathways of this important metabolite. A thorough understanding of the stability of this compound will contribute significantly to the development of stable and safe Latanoprost drug products. Further research is encouraged to generate specific stability data and confirm the postulated degradation pathways outlined in this document.

References

The Biological Role of 15-Keto Latanoprost Acid in Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biological role of 15-Keto Latanoprost (B1674536) Acid (KL-A), an active metabolite of the prostaglandin (B15479496) analogue latanoprost, in the regulation of aqueous humor dynamics. Latanoprost is a first-line treatment for glaucoma, a condition characterized by elevated intraocular pressure (IOP).[1][2][3][4][5] The primary mechanism of action for these compounds involves enhancing the outflow of aqueous humor to reduce IOP. This guide synthesizes quantitative data from key studies, details the experimental protocols used for their evaluation, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in the field of ophthalmology and glaucoma treatment.

Introduction: Prostaglandin Analogues and Intraocular Pressure

Glaucoma is a leading cause of irreversible blindness worldwide, with elevated intraocular pressure (IOP) being the primary modifiable risk factor.[4][5] Prostaglandin F2α (PGF2α) analogues, such as latanoprost, are highly effective IOP-lowering agents.[1][2][3] Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[6][7] A key metabolite of latanoprost acid is 15-Keto Latanoprost Acid (KL-A).[8][9] Understanding the pharmacological activity of this metabolite is crucial for a comprehensive understanding of latanoprost's therapeutic effect and for the development of new glaucoma therapies.

Prostaglandin analogues primarily reduce IOP by increasing the outflow of aqueous humor, the clear fluid that fills the anterior chamber of the eye.[2][7] There are two main outflow pathways: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway.[2] Prostaglandin analogues are known to predominantly enhance uveoscleral outflow.[1][7][10]

Mechanism of Action of this compound

Studies in non-human primates have demonstrated that this compound is a potent ocular hypotensive agent. Its primary mechanism of action is the enhancement of uveoscleral outflow. Research has shown that KL-A does not significantly alter aqueous humor formation or the facility of outflow through the conventional trabecular meshwork pathway.[11][12][13] This indicates that the reduction in IOP is almost exclusively due to an increase in the drainage of aqueous humor through the uveal and scleral tissues.

The molecular mechanism underlying this increased outflow involves the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[14][15]

Signaling Pathway

Activation of the FP receptor by agonists like latanoprost acid and its metabolites initiates a downstream signaling cascade. The FP receptor is coupled to the Gq class of G-proteins.[2][14] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][16] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][16] This signaling cascade ultimately leads to the remodeling of the extracellular matrix (ECM) in the ciliary muscle and sclera.[2][10] This remodeling, which involves the regulation of matrix metalloproteinases (MMPs), increases the permeability of the tissues, thereby facilitating uveoscleral outflow.[1][4][11][17][18]

Quantitative Data on IOP Reduction

Clinical and preclinical studies have provided valuable quantitative data on the IOP-lowering effects of this compound, often in comparison to latanoprost. The following tables summarize key findings from studies in glaucomatous and normal monkey eyes.

Table 1: Effect of Multiple Doses of this compound (KL-A) and Latanoprost on Intraocular Pressure (IOP) in Glaucomatous Monkey Eyes

| Treatment (Once Daily) | N | Day 1 Peak IOP Reduction (mmHg ± SEM) | Day 5 Peak IOP Reduction (mmHg ± SEM) | Day 5 Peak IOP Reduction (%) |

| 0.0001% KL-A | 8 | 3.0 ± 0.3 | 3.0 ± 0.3 | 9% |

| 0.001% KL-A | 8 | 7.6 ± 0.6 | 7.6 ± 0.6 | 23% |

| 0.01% KL-A | 8 | 6.3 ± 0.4 | 6.3 ± 0.4 | 18% |

| 0.005% Latanoprost | 8 | 6.0 ± 0.3 | 6.6 ± 0.6 | 20% |

Data adapted from Wang et al., 2007.[11][13]

Table 2: Effect of a Single Dose of 0.005% this compound (KL-A) on Aqueous Humor Dynamics in Normal Monkey Eyes

| Parameter | Baseline (Mean ± SEM) | Vehicle-Treated (Mean ± SEM) | KL-A Treated (Mean ± SEM) | P-value (vs. Vehicle) |

| IOP (mmHg) | 16.2 ± 0.5 | 15.9 ± 0.6 | 13.5 ± 0.5 | < 0.01 |

| Outflow Facility (μL/min/mmHg) | 0.28 ± 0.03 | 0.27 ± 0.03 | 0.26 ± 0.03 | > 0.70 |

| Aqueous Flow (μL/min) | 1.15 ± 0.08 | 1.12 ± 0.07 | 1.14 ± 0.08 | > 0.05 |

Data adapted from Wang et al., 2007.[11][12][13]

Experimental Protocols

The evaluation of compounds affecting aqueous humor dynamics relies on a set of specialized in vivo and in vitro experimental protocols. The following sections detail the methodologies for key experiments.

In Vivo IOP and Aqueous Humor Dynamics Measurement in Non-Human Primates

Non-human primates, particularly cynomolgus and rhesus monkeys, are excellent models for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.[12][19]

-

Objective: To measure the intraocular pressure non-invasively.

-

Apparatus: A calibrated pneumatonometer or a rebound tonometer (e.g., TonoVet™).[12][20][21]

-

Procedure:

-

The animal is sedated (e.g., with ketamine) and placed in a prone or seated position.[20][21]

-

A topical anesthetic (e.g., proparacaine (B1679620) 0.5%) is applied to the cornea.[22]

-

The tonometer probe is gently applied to the central cornea, perpendicular to its surface.

-

Multiple readings are taken and averaged to obtain a final IOP measurement.[21]

-

Measurements are typically taken at baseline and at various time points after drug administration.[13]

-

-

Objective: To measure the rate of aqueous humor formation.

-

Procedure:

-

A fluorescent tracer (e.g., fluorescein) is administered topically to the eye.[12][25]

-

After a period of equilibration, the fluorophotometer is used to measure the concentration of fluorescein (B123965) in the anterior chamber at set intervals.[24]

-

The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate.[23][25]

-

-

Objective: To measure the ease with which aqueous humor leaves the eye through the conventional outflow pathway.

-

Apparatus: A pneumatonometer with a tonography setting.[12][22][24]

-

Procedure:

-

The animal is sedated and positioned supine.[22]

-

A topical anesthetic is applied to the cornea.[22]

-

The tonography probe is applied to the cornea for a set duration (e.g., 2-4 minutes), exerting a constant pressure.[22]

-

The instrument records the change in intraocular pressure over time.

-

The rate of pressure decay is used to calculate the outflow facility.[12][24]

-

References

- 1. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.arizona.edu [repository.arizona.edu]

- 3. benthamdirect.com [benthamdirect.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. benchchem.com [benchchem.com]

- 6. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aqueous humor flow measured with fluorophotometry in timolol-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

15-Keto Latanoprost Acid: A Technical Examination of Prostaglandin FP Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of 15-Keto Latanoprost (B1674536) Acid with the prostaglandin (B15479496) F (FP) receptor. Latanoprost, a potent prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is hydrolyzed in the eye to the biologically active latanoprost acid. A key metabolite of latanoprost acid is 15-Keto Latanoprost Acid, formed by the oxidation of the 15-hydroxyl group. While recognized as being less potent than its parent compound, a detailed understanding of its binding affinity and interaction with the FP receptor is crucial for a comprehensive pharmacological profile.

Quantitative Binding Affinity Data

For comparative context, the binding affinities of latanoprost acid and its 15(S) epimer are presented below.

| Compound | Parameter | Value (nM) | Receptor Source |

| Latanoprost Acid | Kᵢ | 98 | Recombinant Human FP Receptors[2] |

| Latanoprost Acid | IC₅₀ | 3.6 | Cat Iris Sphincter Muscle[3] |

| 15(S)-Latanoprost Acid | IC₅₀ | 24 | Cat Iris Sphincter Muscle[3] |

Prostaglandin FP Receptor Signaling Pathway

The prostaglandin FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon agonist binding, the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates downstream target proteins, ultimately leading to a physiological response.

Experimental Protocols

Competitive Radioligand Binding Assay for the Prostaglandin FP Receptor

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the prostaglandin FP receptor.

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human prostaglandin FP receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor (e.g., cat iris sphincter muscle).

-

Radioligand: A tritiated high-affinity FP receptor agonist, typically [³H]-Prostaglandin F2α.

-

Test Compound: this compound.

-

Reference Compound: Unlabeled Prostaglandin F2α or Latanoprost Acid.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Cell harvester.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Culture cells expressing the FP receptor to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-PGF2α (typically at or near its Kd value), and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, [³H]-PGF2α, the membrane preparation, and a high concentration of unlabeled PGF2α or latanoprost acid (e.g., 10 µM) to saturate the receptors.

-

Competitive Binding: Add assay buffer, [³H]-PGF2α, the membrane preparation, and serial dilutions of the test compound (this compound). A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Harvesting and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

3. Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

References

The Pharmacokinetics of 15-Keto Latanoprost Acid: A Review of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma. Administered as an isopropyl ester prodrug, latanoprost is hydrolyzed in the cornea to its biologically active form, latanoprost acid. A further metabolic step involves the oxidation of the 15-hydroxyl group to form 15-keto latanoprost acid. While the pharmacokinetics of latanoprost and latanoprost acid have been extensively studied, data specifically detailing the pharmacokinetic profile of this compound in preclinical animal models are limited. This technical guide synthesizes the available information on the formation and physiological effects of this compound, alongside the established pharmacokinetic parameters of its parent compounds, to provide a comprehensive overview for researchers in drug development.

Metabolic Pathway of Latanoprost

Latanoprost undergoes a two-step activation and subsequent metabolism. The initial and critical activation step is the hydrolysis of the isopropyl ester by esterases present in the cornea, converting the prodrug latanoprost into the pharmacologically active latanoprost acid. Subsequently, latanoprost acid can be oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form this compound. This metabolite is also considered active. Further systemic metabolism of latanoprost acid primarily occurs in the liver via β-oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then excreted.[1][2][3][4]

Metabolic activation and systemic clearance of latanoprost.

Pharmacokinetics of Latanoprost and Latanoprost Acid

While specific pharmacokinetic data for this compound is scarce, the extensive research on latanoprost and latanoprost acid in various preclinical models provides a foundational understanding.

Cynomolgus Monkey

Studies in the cynomolgus monkey have been crucial in elucidating the ocular and systemic pharmacokinetics of latanoprost. Following topical administration, latanoprost is rapidly and completely hydrolyzed to latanoprost acid.[1][2] The acid of latanoprost reaches its maximum concentration in the plasma approximately 5 minutes after topical application and has a short elimination half-life of about 10 to 17 minutes.[2][5] Notably, this compound has been identified in the plasma of cynomolgus monkeys following latanoprost administration, confirming its formation in this species.[1]

Rabbit

In rabbits, topically applied latanoprost is also quickly hydrolyzed to latanoprost acid.[6] The initial plasma elimination half-life of latanoprost acid after topical administration is approximately 2.3 minutes.[6] Following intravenous administration, the half-life is around 9.2 minutes.[6] The primary metabolite found in urine and feces is the 1,2,3,4-tetranor metabolite of latanoprost acid.[6]

Data Summary

The following tables summarize the key pharmacokinetic parameters for latanoprost acid in preclinical animal models. It is important to note that these values are for the parent active metabolite and not this compound.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Plasma of Cynomolgus Monkeys

| Parameter | Value | Reference(s) |

| Tmax (topical) | ~5 min | [2] |

| t½ (elimination) | ~10-17 min | [2][5] |

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Plasma of Rabbits

| Parameter | Value | Route | Reference(s) |

| t½ (elimination) | 2.3 ± 1.9 min | Topical | [6] |

| t½ (elimination) | 9.2 ± 3.2 min | Intravenous | [6] |

| Clearance | 1.8 ± 0.3 L/hr/kg | Intravenous | [6] |

| Volume of Distribution | 0.4 ± 0.1 L/kg | Intravenous | [6] |

Pharmacodynamic Effects of 15-Keto Latanoprost

Despite the limited pharmacokinetic data, the pharmacodynamic effects of directly administered 15-keto latanoprost have been investigated in cynomolgus monkeys with laser-induced glaucoma.[7][8] These studies demonstrate that 15-keto latanoprost is a potent ocular hypotensive agent.

Once-daily topical administration of 15-keto latanoprost at concentrations of 0.0001%, 0.001%, and 0.01% resulted in significant reductions in IOP. The peak effect was observed with the 0.001% concentration, which produced an IOP reduction equivalent to or even greater than that of 0.005% latanoprost.[7][8] The maximum reduction in IOP from the vehicle-only baseline was 7.6 ± 0.6 mm Hg (23%) for 0.001% 15-keto latanoprost, compared to 6.6 ± 0.6 mm Hg (20%) for 0.005% latanoprost on day 5 of treatment.[8]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies that have contributed to our understanding of latanoprost and 15-keto latanoprost.

Pharmacokinetic Study in Cynomolgus Monkeys

-

Drug Administration: Single or repeated topical administration of radiolabeled latanoprost.[1][2]

-

Sample Collection: Plasma, urine, and feces were collected at various time points.[1][2]

-

Analytical Method: Samples were purified using Sep-Pak C18 cartridges. Analysis was performed by reversed-phase high-performance liquid chromatography (RP-HPLC) with on-line radioactivity detection. For structural identification, gas chromatography-mass spectrometry (GC-MS) was used after derivatization.[1][2]

Pharmacokinetic Study in Rabbits

-

Animal Model: Dutch Belted or New Zealand White rabbits.[6][9]

-

Drug Administration: Topical or intravenous administration of radiolabeled latanoprost.[6]

-

Sample Collection: Blood, aqueous humor, and other ocular tissues were collected at specified time points post-administration.[6][9]

-

Analytical Method: Quantification of latanoprost and its metabolites was performed using HPLC and GC-MS.[6] More recent studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

A generalized workflow for a preclinical pharmacokinetic study.

IOP Study in Glaucomatous Monkeys

-

Animal Model: Cynomolgus monkeys with laser-induced unilateral glaucoma.[7][8]

-

Drug Administration: Once-daily topical administration of 15-keto latanoprost (0.0001%, 0.001%, 0.01%) or latanoprost (0.005%) for 5 days.[7][8]

-

Measurements: Intraocular pressure was measured hourly for 6 hours on baseline, vehicle-only, and treatment days.[7][8]

-

Aqueous Humor Dynamics: Tonographic outflow facility and fluorophotometric aqueous humor flow rates were measured in normal monkeys after a single dose of 0.005% 15-keto latanoprost.[7][8]

Conclusion

While direct and comprehensive pharmacokinetic studies on this compound in preclinical animal models are not widely available in the published literature, the existing data strongly support its role as a potent, active metabolite of latanoprost. Studies in cynomolgus monkeys have confirmed its formation in vivo and demonstrated its significant IOP-lowering effects, which are comparable to, if not greater than, latanoprost at certain concentrations. The established pharmacokinetic profiles of latanoprost and latanoprost acid in monkeys and rabbits suggest that this compound likely has a short systemic half-life, minimizing the potential for systemic side effects. Further research dedicated to elucidating the specific pharmacokinetic parameters of this compound would be invaluable for a more complete understanding of its contribution to the overall therapeutic effect of latanoprost and for the potential development of new prostaglandin analogues for glaucoma treatment. The analytical methodologies, such as LC-MS/MS, are available to facilitate such future investigations.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

In Vitro Metabolism of Latanoprost to 15-Keto Latanoprost Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma and ocular hypertension. The primary focus is on the metabolic conversion of latanoprost to its active form, latanoprost acid, and the subsequent oxidation to 15-keto latanoprost acid. This document details the enzymatic processes, experimental protocols for studying this metabolic pathway, quantitative data from relevant studies, and the associated signaling cascades.

Introduction

Latanoprost is an isopropyl ester prodrug that enhances its corneal penetration. Upon topical administration to the eye, it is rapidly hydrolyzed by esterases within the cornea and other ocular tissues to its biologically active form, latanoprost acid.[1][2] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor, and its binding initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP).[3]

A key step in the ocular metabolism of latanoprost acid is the oxidation of the 15-hydroxyl group to form this compound. This reaction is catalyzed by the NADP+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is expressed in ocular tissues, particularly in the corneal epithelium.[4] Understanding this metabolic pathway is crucial for elucidating the complete pharmacological profile of latanoprost and for the development of new prostaglandin analogues with improved therapeutic properties.

Metabolic Pathway

The in vitro metabolism of latanoprost to this compound follows a two-step enzymatic process.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide: The Enzymatic Activity of 15-Hydroxyprostaglandin Dehydrogenase on Latanoprost Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for the management of glaucoma and ocular hypertension. Administered as an isopropyl ester prodrug, it is rapidly hydrolyzed in the eye to its biologically active form, latanoprost acid. The primary mechanism of action of latanoprost acid is agonism at the prostaglandin F receptor, which increases uveoscleral outflow and consequently reduces intraocular pressure. While the systemic metabolism of latanoprost acid is well-documented to occur primarily via fatty acid beta-oxidation, the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the principal enzyme for the catabolism of natural prostaglandins, in the inactivation of latanoprost acid is less clear. This technical guide provides a comprehensive examination of the current understanding of the enzymatic activity of 15-PGDH on latanoprost acid. It synthesizes available data on the metabolism of latanoprost acid, explores the structural basis for its potential interaction with 15-PGDH, and presents detailed experimental protocols for the assessment of 15-PGDH activity and the quantification of latanoprost acid and its metabolites.

Introduction to Latanoprost and 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Latanoprost is a synthetic prostaglandin F2α analogue that has become a cornerstone in the treatment of elevated intraocular pressure. Its efficacy and once-daily dosing regimen have made it a first-line therapeutic option. As a prodrug, latanoprost is converted to latanoprost acid by esterases in the cornea.[1][2] Latanoprost acid then acts as a selective agonist at the prostaglandin F (FP) receptor.[3]

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the biological inactivation of prostaglandins, including prostaglandin E2 (PGE2), PGD2, and PGF2α.[4] It catalyzes the oxidation of the 15(S)-hydroxyl group to a 15-keto group, a modification that drastically reduces the prostaglandin's biological activity.[4] Given that latanoprost acid is a PGF2α analogue with a 15(S)-hydroxyl group, its potential as a substrate for 15-PGDH is a critical consideration in understanding its pharmacology and pharmacokinetics.

The Established Metabolic Pathway of Latanoprost Acid: Beta-Oxidation

Upon systemic absorption, latanoprost acid is extensively metabolized in the liver. The predominant metabolic pathway is fatty acid beta-oxidation, a common route for the degradation of fatty acids.[1][2][5] This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule.

The primary metabolites of latanoprost acid formed through beta-oxidation are:

-

1,2-dinor-latanoprost acid

-

1,2,3,4-tetranor-latanoprost acid

These metabolites are subsequently excreted, primarily via the kidneys.[1][2] The plasma half-life of latanoprost acid is very short, approximately 17 minutes, indicating rapid systemic clearance.[1][6]

Pharmacokinetic Parameters of Latanoprost and its Metabolites

| Parameter | Value | Species | Reference |

| Latanoprost Acid | |||

| Peak Concentration (Aqueous Humor) | 15-30 ng/mL | Human | [6] |

| Time to Peak Concentration (Aqueous Humor) | ~2 hours | Human | [2] |

| Plasma Half-life | 17 minutes | Human | [1][6] |

| Systemic Clearance | 7 mL/min/kg | Human | [2] |

| Metabolites (Urine) | |||

| 1,2-dinor-latanoprost acid | Major metabolite | Human | [1] |

| 1,2,3,4-tetranor-latanoprost acid | Major metabolite | Human | [1] |

Activity of 15-Hydroxyprostaglandin Dehydrogenase on Latanoprost Acid: An Analysis

Direct evidence for the significant metabolism of latanoprost acid by 15-PGDH is currently lacking in the scientific literature. While 15-PGDH is highly efficient at degrading natural PGF2α, several factors suggest that latanoprost acid may be a poor substrate for this enzyme.

Structural Considerations and Substrate Specificity of 15-PGDH

The substrate specificity of 15-PGDH is determined by the three-dimensional structure of its active site. While latanoprost acid possesses the critical 15(S)-hydroxyl group that is the target for oxidation by 15-PGDH, other structural modifications, particularly in the omega-chain, can hinder its binding and catalysis.

Latanoprost acid differs from PGF2α in two key aspects:

-

Reduced 13-14 double bond: Latanoprost has a single bond between carbons 13 and 14.

-

Phenyl group at the omega-chain: A bulky phenyl group replaces the terminal pentyl chain of PGF2α.

Studies on other PGF2α analogues have shown that modifications to the omega-chain can significantly reduce their affinity for 15-PGDH. For instance, the PGF2α analogues ICI 81,008 and ICI 79,939 were found not to be substrates for 15-PGDH, with one acting as a weak inhibitor.[7] The presence of the large phenyl group in latanoprost acid may sterically hinder its proper orientation within the 15-PGDH active site, thereby preventing efficient catalysis.

Molecular docking studies of various substrates and inhibitors with 15-PGDH have revealed the importance of specific interactions with amino acid residues such as Ser138, Tyr151, and Gln148 for proper binding and catalysis.[8][9] It is plausible that the altered conformation of the omega-chain in latanoprost acid disrupts these critical interactions.

Indirect Evidence and Inferences

The rapid systemic clearance of latanoprost acid is well-explained by the efficient process of beta-oxidation in the liver.[1][2] If 15-PGDH were a major contributor to its metabolism, one would expect to find the 15-keto-latanoprost acid metabolite in significant quantities in plasma or urine. However, the primary reported metabolites are the beta-oxidation products.[1]

Therefore, while it cannot be definitively concluded that 15-PGDH has absolutely no activity on latanoprost acid, the available evidence strongly suggests that it is not a significant pathway for its systemic inactivation. The primary metabolic fate of latanoprost acid is beta-oxidation.

Signaling Pathways and Experimental Workflows

Latanoprost Acid Signaling Pathway

The therapeutic effect of latanoprost acid is initiated by its binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor. This binding triggers a signaling cascade that ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Latanoprost Acid Metabolism Workflow

This workflow illustrates the metabolic fate of latanoprost from its administration as a prodrug to its systemic inactivation and excretion.

15-PGDH Enzymatic Reaction Workflow

This diagram illustrates the general enzymatic reaction catalyzed by 15-PGDH, which is the oxidation of a prostaglandin substrate.

Experimental Protocols

Protocol for 15-PGDH Activity Assay (Fluorometric)

This protocol is adapted from commercially available assay kits and provides a general method for measuring 15-PGDH activity.

A. Reagent Preparation:

-

15-PGDH Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0).

-

Substrate Solution: Prepare a stock solution of a known 15-PGDH substrate (e.g., PGE2 or PGF2α) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired final concentration in the assay buffer.

-

NAD+ Solution: Prepare a stock solution of NAD+ in distilled water and dilute to the desired final concentration in the assay buffer.

-

Developer Solution: Prepare a solution containing a diaphorase and a fluorescent probe that is reduced by NADH (e.g., resazurin).

-

Positive Control: Use a purified, recombinant 15-PGDH enzyme.

-

Inhibitor Control (Optional): Use a known 15-PGDH inhibitor (e.g., SW033291).

B. Sample Preparation:

-

Tissue Homogenates: Homogenize tissue samples in ice-cold 15-PGDH assay buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Cell Lysates: Lyse cells in ice-cold 15-PGDH assay buffer. Centrifuge and collect the supernatant.

-

Protein Concentration: Determine the protein concentration of the samples to normalize the enzyme activity.

C. Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a standard curve of NADH in the assay buffer.

-

Sample and Control Wells: Add the sample, positive control, and a buffer blank to separate wells.

-

Reaction Initiation: To each well, add the NAD+ solution followed by the substrate solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C, protected from light.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a resazurin-based probe).

-

Calculation: Calculate the 15-PGDH activity from the standard curve, normalized to the protein concentration and expressed as mU/mg of protein.

Protocol for Quantification of Latanoprost Acid and its Metabolites by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of latanoprost acid and its beta-oxidation metabolites in biological matrices.

A. Sample Preparation:

-

Internal Standard: Spike the biological sample (e.g., plasma, aqueous humor) with a deuterated internal standard of latanoprost acid.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Vortex and centrifuge.

-

Liquid-Liquid Extraction (for more complex matrices): After protein precipitation, the supernatant can be further purified by liquid-liquid extraction using a suitable solvent (e.g., ethyl acetate).

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

B. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Latanoprost Acid: Monitor the specific precursor-to-product ion transition.

-

1,2-dinor-latanoprost acid: Monitor the specific precursor-to-product ion transition.

-

1,2,3,4-tetranor-latanoprost acid: Monitor the specific precursor-to-product ion transition.

-

Deuterated Internal Standard: Monitor the specific precursor-to-product ion transition.

-

-

C. Data Analysis:

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Validation: Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Conclusion

The metabolism of latanoprost acid, the active form of the widely used anti-glaucoma drug latanoprost, is dominated by fatty acid beta-oxidation in the liver. While the enzyme 15-hydroxyprostaglandin dehydrogenase is the primary catalyst for the inactivation of natural prostaglandins, there is a conspicuous lack of direct evidence to support its significant role in the metabolism of latanoprost acid. Structural differences between latanoprost acid and natural prostaglandins, particularly the presence of a phenyl group on the omega-chain, likely hinder its recognition and processing by 15-PGDH.

For researchers and drug development professionals, this understanding is crucial. It implies that the systemic half-life and efficacy of latanoprost are primarily governed by the enzymes of the beta-oxidation pathway. While further in vitro studies with purified 15-PGDH and latanoprost acid could provide definitive kinetic data, the current body of evidence points towards 15-PGDH playing a minor, if any, role in the overall metabolic clearance of this important therapeutic agent. Future research on prostaglandin analogues should continue to consider the potential for metabolism by both 15-PGDH and other pathways to fully characterize their pharmacokinetic and pharmacodynamic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. mdpi.com [mdpi.com]

- 6. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors | MDPI [mdpi.com]

- 9. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 15-Keto Latanoprost Acid Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure. As an isopropyl ester prodrug, it is hydrolyzed in the cornea to its biologically active form, Latanoprost Acid. A key metabolite in its degradation pathway is 15-Keto Latanoprost Acid, formed via oxidation of the 15-hydroxyl group. The subsequent metabolism of this compound is crucial for understanding the complete pharmacokinetic profile and clearance of Latanoprost. This technical guide provides a comprehensive overview of the structural elucidation of these metabolites, focusing on analytical methodologies, and presenting key data for researchers in the field.

Metabolic Pathway of Latanoprost Acid

The primary metabolic pathway for Latanoprost Acid, and presumably this compound, is fatty acid β-oxidation. This process occurs primarily in the liver and involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. This leads to the formation of the 1,2-dinor and 1,2,3,4-tetranor metabolites.[1]

Metabolic pathway of Latanoprost.

Quantitative Data on Latanoprost and its Metabolites

Table 1: Pharmacokinetic Parameters of Latanoprost Acid

| Parameter | Value | Species | Reference |

| Ocular Cmax | 15-30 ng/mL | Human | N/A |

| Systemic Cmax | ~53 pg/mL | Human | N/A |

| Ocular Half-life | 2-3 hours | Human | N/A |

| Systemic Half-life | 17 minutes | Human | N/A |

Table 2: Linearity of Detection for Latanoprost and Related Substances by HPLC

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |

| Latanoprost | 40 - 60 | 0.999 | [2][3] |

| Latanoprost Related Substances | 0.05 - 2.77 | 0.999 | [2][3] |

Table 3: Detection and Quantification Limits for Latanoprost by HPLC

| Parameter | Value (µg/mL) | Reference |

| Limit of Detection (LOD) | 0.025 | [2][3] |

| Limit of Quantification (LOQ) | 0.35 | [2][3] |

Experimental Protocols

The structural elucidation and quantification of this compound metabolites necessitate robust analytical methodologies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and specificity.

Sample Preparation from Biological Matrices

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated Latanoprost Acid).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Method for Metabolite Separation and Detection

The following is a general UPLC-MS/MS protocol that can be optimized for the specific metabolites of this compound.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separating prostaglandins (B1171923) and their metabolites.[4][5][6]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be determined for this compound and its expected metabolites (dinor and tetranor derivatives). This requires infusion of authentic standards or analysis of in vitro metabolism samples.

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Experimental workflow for metabolite analysis.

Signaling Pathway

Latanoprost Acid exerts its therapeutic effect by acting as a selective agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for Latanoprost (HMDB0014792) [hmdb.ca]

Mechanism of action of 15-Keto Latanoprost Acid in trabecular meshwork cells

An In-depth Technical Guide on the Mechanism of Action of 15-Keto Latanoprost (B1674536) Acid in Trabecular Meshwork Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in glaucoma. Its therapeutic effect is primarily attributed to its active metabolite, latanoprost acid, which increases uveoscleral outflow. However, evidence also suggests an impact on the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. Latanoprost is metabolized in the eye to 15-keto latanoprost, a compound that has demonstrated significant IOP-lowering effects, in some cases equivalent to or greater than latanoprost itself[1][2][3]. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of latanoprost acid and its 15-keto metabolite on human trabecular meshwork (HTM) cells, with a focus on the underlying signaling pathways, effects on the extracellular matrix (ECM), and cellular contractility. Detailed experimental protocols for investigating these mechanisms are also provided.

Introduction

The trabecular meshwork is a complex, multi-layered tissue responsible for regulating aqueous humor outflow and maintaining normal intraocular pressure[4]. Dysfunction of the TM leads to increased outflow resistance and elevated IOP, a major risk factor for the development and progression of glaucoma[4]. Prostaglandin analogues, such as latanoprost, are potent ocular hypotensive agents. While their primary mechanism is understood to be the enhancement of the uveoscleral outflow pathway, their effects on the conventional (trabecular) outflow pathway are of significant interest for developing more effective glaucoma therapies. This guide delves into the molecular interactions of latanoprost acid and its active metabolite, 15-keto latanoprost acid, within the TM cellular environment.

Signaling Pathways in Trabecular Meshwork Cells

Prostanoid FP Receptor Signaling

The primary target of latanoprost acid in the eye is the prostanoid FP receptor, a G-protein coupled receptor. Functional FP receptors have been identified in human TM cells through immunofluorescence, reverse transcription-polymerase chain reaction (RT-PCR), and functional assays[5][6].

Activation of the FP receptor by latanoprost acid in TM cells initiates a downstream signaling cascade characterized by:

-

Phospholipase C (PLC) Activation: The activated G-protein (specifically Gq) stimulates PLC.

-

Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG) Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.

-

Intracellular Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. Studies have shown a dose-dependent increase in total inositol phosphate (B84403) accumulation and intracellular calcium release in HTM cells upon stimulation with PGF2α, a response consistent with FP receptor activation[5][6].

Rho/Rho-associated Kinase (ROCK) Pathway

The Rho/ROCK signaling pathway is a critical regulator of cell shape, adhesion, and contractility in TM cells[7][8]. While latanoprost's primary effects on ECM remodeling may be distinct from direct cytoskeletal modulation via this pathway, there is interplay. Latanoprost has been shown to reduce endothelin-1-induced TM cell contractility, a process often mediated by the Rho/ROCK pathway[9]. Furthermore, some studies suggest prostaglandins (B1171923) can lead to the disassembly of actin stress fibers[10].

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β2 is a key profibrotic cytokine implicated in the pathogenesis of glaucoma, promoting ECM deposition in the TM[11]. Latanoprost has been shown to counteract these effects by inhibiting TGF-β2-induced collagen deposition[12]. This action appears to be independent of matrix metalloproteinase (MMP) activity, suggesting a distinct regulatory mechanism on ECM synthesis or assembly[12].

Effects on Extracellular Matrix Remodeling

A significant aspect of latanoprost acid's action on TM cells involves the modulation of the extracellular matrix. This is primarily achieved through the regulation of MMPs and their endogenous inhibitors, TIMPs[13][14].

Regulation of MMPs and TIMPs

Latanoprost acid treatment of cultured HTM cells leads to a significant upregulation of the mRNA expression of several MMPs and TIMPs. This suggests a dynamic remodeling of the ECM, which could contribute to a reduction in aqueous outflow resistance[13][14].

| Gene | Effect of Latanoprost Acid | Donor Variability | Reference |

| MMPs | |||

| MMP-1 | Upregulated | Increased in 4 of 5 cultures | [13][14] |

| MMP-3 | Upregulated | Increased in 4 of 5 cultures | [13][14] |

| MMP-17 | Upregulated | Increased in 3 of 5 cultures | [13][14] |

| MMP-24 | Upregulated | Increased in all 5 cultures | [13][14] |

| MMP-11 | Downregulated | - | [13][14] |

| MMP-15 | Downregulated | - | [13][14] |

| MMP-2, -14, -16, -19 | Unchanged | - | [13] |

| TIMPs | |||

| TIMP-2 | Upregulated | Increased in 3 of 5 cultures | [13][14] |

| TIMP-3 | Upregulated | Increased in 3 of 5 cultures | [13][14] |

| TIMP-4 | Upregulated | Increased in 3 of 5 cultures | [13][14] |

| TIMP-1 | Unchanged | - | [13] |

Effects on Trabecular Meshwork Cell Contractility and Cytoskeleton

The contractile state of TM cells influences the effective filtration area for aqueous humor. Latanoprost acid exhibits a dualistic effect on TM cell contractility. While it can induce a time-dependent contraction of TM cells, as indicated by increased F-actin and phospho-myosin light chain staining[12], it also appears to relax the TM, as suggested by its ability to counteract endothelin-1-induced contractions[9] and promote the disassembly of actin stress fibers[10].

The Role of this compound

15-keto latanoprost is an active metabolite of latanoprost[15]. In vivo studies in monkeys have demonstrated its potent IOP-lowering capabilities[1][2][3].

| Parameter | 0.001% 15-Keto Latanoprost | 0.005% Latanoprost | Reference |

| IOP Reduction (Day 5, Peak) | 7.6 ± 0.6 mm Hg (23%) | 6.6 ± 0.6 mm Hg (20%) | [3] |

| Effect on Aqueous Humor Flow | No significant alteration | - | [3] |

| Effect on Tonographic Outflow Facility | No significant alteration | - | [3] |

| Primary Outflow Pathway Affected | Uveoscleral (inferred) | Uveoscleral and potentially Trabecular | [3] |

The mechanism of action for this compound at the cellular level within the TM is not as well-defined as that of latanoprost acid. The lack of effect on tonographic outflow facility in monkeys suggests its primary IOP-lowering effect may bypass the TM, favoring the uveoscleral pathway[3]. However, it has been proposed that 15-keto prostaglandin analogues may act through different receptor mechanisms than latanoprost, potentially involving direct effects on ion channels or cellular calcium fluxes independent of FP receptor activation[1]. Further research is required to elucidate the direct effects of this compound on HTM cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of latanoprost and its metabolites on TM cells.

Human Trabecular Meshwork (HTM) Cell Culture

Protocol:

-

Tissue Dissection: Aseptically dissect the trabecular meshwork from post-mortem human donor eyes[4].

-

Explant Culture: Cut the dissected TM into small pieces (explants) and place them in a culture dish. Add a minimal amount of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics to allow the explants to adhere[16].

-

Cell Migration: Incubate the dish in a humidified atmosphere at 37°C and 5% CO₂. Allow the HTM cells to migrate from the explants, which may take 1-2 weeks[16].

-

Cell Culture: Once cells have migrated and formed a monolayer, remove the explants. Culture the HTM cells in DMEM with 10% FBS and antibiotics. Cells are typically used for experiments between passages 3 and 5[17].

Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Protocol:

-

Cell Treatment: Plate HTM cells and grow to confluence. Starve the cells in serum-free media for 48 hours, then treat with the vehicle control or latanoprost acid (e.g., 0.03 µg/mL) for 24 hours[13].

-

RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using specific primers for the target genes (e.g., MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative changes in gene expression using the comparative Ct (ΔΔCt) method[13].

Intracellular Calcium Measurement

Protocol:

-

Cell Preparation: Culture HTM cells on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Mount the coverslip in a perfusion chamber on a fluorescence microscope stage. Perfuse with a buffer containing PGF2α or the compound of interest.

-

Fluorescence Measurement: Measure the changes in fluorescence intensity over time to determine the relative change in intracellular calcium concentration[5][6].

Conclusion

This compound, the active metabolite of latanoprost, is a potent IOP-lowering agent. While its parent compound, latanoprost acid, has demonstrable effects on trabecular meshwork cells—including the activation of FP receptor signaling, modulation of the extracellular matrix through upregulation of MMPs and TIMPs, and complex effects on cell contractility—the direct cellular mechanisms of this compound on the TM remain less clear. In vivo data point towards a primary effect on the uveoscleral outflow pathway. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound within HTM cells to fully understand its therapeutic potential and to develop novel glaucoma treatments that may dually target both the conventional and uveoscleral outflow pathways. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarship.miami.edu]

- 5. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glaucoma Pipeline Drugs: Targeting the Trabecular Meshwork - American Academy of Ophthalmology [aao.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crosstalk of TGF-Beta and TLR4 Pathways in the Trabecular Meshwork [brightfocus.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. Trabecular meshwork cell culture in glaucoma research: evaluation of biological activity and structural properties of human trabecular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 15-Keto Latanoprost Acid in Rabbit Aqueous Humor by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract